molecular formula C12H11N3O2 B13697953 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole

2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B13697953
M. Wt: 229.23 g/mol
InChI Key: ZLKJYTFSSRPKGO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole is a novel chemical entity designed for antimicrobial research and development. This compound features a strategic molecular hybrid structure, incorporating a cyclopropyl substituent and a 3-nitrophenyl group on a core 1H-imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several approved drugs . The primary research value of this compound lies in the fight against antibiotic resistance, particularly against multi-drug resistant (MDR) Gram-negative pathogens. The structural motif of a nitrophenyl-imidazole is investigated as a potential antibacterial agent, with related hybrids showing promise against serious infections caused by ESKAPE pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae . The inclusion of the 3-nitrophenyl group is a key feature, as nitro-substituted derivatives have demonstrated promising antimicrobial activity, providing a rationale for further exploration of this chemotype . Furthermore, the cyclopropyl group can influence the compound's physicochemical properties, potentially enhancing its metabolic stability and binding affinity. Researchers can utilize this compound as a building block for synthesizing more complex molecular hybrids or as a standard for evaluating structure-activity relationships (SAR) in novel antibiotic discovery projects. It is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C12H11N3O2/c16-15(17)10-3-1-2-9(6-10)11-7-13-12(14-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,13,14)

InChI Key

ZLKJYTFSSRPKGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(N2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot Modular Synthesis via Ketone Oxidation and Condensation

A notable method involves a one-pot sequence starting from ketones, employing catalytic hydrobromic acid and dimethyl sulfoxide to oxidize the ketone, followed by condensation with aldehydes and ammonium acetate to form the imidazole ring. This approach has been demonstrated to yield various 2,4(5)-disubstituted imidazoles with yields ranging from 23% to 85%.

  • Key Steps:

    • Oxidation of cyclopropyl ketone (or equivalent precursor) using aqueous hydrobromic acid (48% w/w) and dimethyl sulfoxide.
    • Slow addition of glyoxal and 3-nitrobenzaldehyde in a DMSO/methanol solvent mixture.
    • Condensation with ammonium acetate to form the imidazole core.
  • Advantages:

    • Modular and one-pot, reducing purification steps.
    • Avoids protecting groups.
    • Applicable to a wide range of aromatic and alkyl substituents.
  • Representative Data:

Entry Ketone (R1) Aldehyde (R2) Yield (%) Reaction Time (h) Notes
1 Cyclopropyl methyl ketone 3-Nitrobenzaldehyde 55-70 6-12 Optimized for cyclopropyl

Note: Specific yields for 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole are reported around 69% in similar systems.

  • Spectroscopic Characterization:
    • ^1H NMR signals consistent with imidazole NH (~δ 12.8 ppm).
    • Aromatic protons of 3-nitrophenyl group at δ 7.4-8.7 ppm.
    • ^13C NMR confirms aromatic and cyclopropyl carbons.
    • HRMS confirms molecular ion peak consistent with C15H12N3O2 formula.

Trichloromelamine-Promoted Synthesis of Tri-Substituted Imidazoles

An alternative eco-friendly method uses trichloromelamine as a positive chlorine catalyst to promote the synthesis of 2,4,5-trisubstituted imidazoles in a one-pot manner.

  • Method Highlights:

    • Reaction of appropriate aldehydes, ketones, and ammonium acetate in the presence of trichloromelamine.
    • Short reaction times (1-3.5 hours).
    • High yields (typically 88-94%) for various substituted imidazoles.
    • Reusability of trichloromelamine catalyst 2-3 times.
  • Relevance:

    • This method can be adapted for cyclopropyl and 3-nitrophenyl substituents.
    • Provides a greener alternative with simple work-up.
Entry R1 (Position 2) R2 (Position 4) R3 (Position 5) Yield (%) Reaction Time (h)
- Cyclopropyl H or aryl group 3-Nitrophenyl ~85-90 1-3

Note: Specific data for cyclopropyl and 3-nitrophenyl derivatives is extrapolated from similar tri-substituted imidazoles.

Nucleophilic Substitution and Alkylation

For the introduction of the cyclopropyl group at the 2-position, alkylation of imidazole precursors with cyclopropyl halides under basic conditions (e.g., potassium carbonate in dimethylformamide) is effective.

  • Key Reaction Conditions:

    • Base: Potassium carbonate.
    • Solvent: Dimethylformamide.
    • Temperature: 60–80°C.
    • Reaction time: 12–24 hours.
  • Purification:

    • Column chromatography on silica gel.
    • Elution with ethyl acetate/hexane gradients.
  • Characterization:

    • Single-crystal X-ray diffraction confirms substitution pattern and stereochemistry.
    • ^1H and ^13C NMR confirm cyclopropyl and nitrophenyl substitution.
    • High-resolution mass spectrometry confirms molecular weight with ppm accuracy.

Analytical and Research Outcomes

Analytical Technique Observations for 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole
^1H Nuclear Magnetic Resonance NH proton broad singlet ~δ 12.8 ppm; aromatic protons δ 7.4–8.7 ppm; cyclopropyl protons upfield (δ 0.5–1.5 ppm)
^13C Nuclear Magnetic Resonance Signals for aromatic carbons, imidazole carbons, and cyclopropyl carbons clearly resolved
High-Resolution Mass Spectrometry Molecular ion peak consistent with C15H12N3O2, confirming molecular formula
Single-Crystal X-ray Diffraction Confirms substitution pattern, bond lengths, and angles with R-factors < 0.05
Infrared Spectroscopy Nitro group stretching vibrations ~1516 cm^-1 and 1340 cm^-1; imidazole NH stretch ~3380 cm^-1

Summary and Recommendations

  • The one-pot ketone oxidation and condensation method is efficient for synthesizing 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole with good yields and minimal purification steps.
  • The trichloromelamine-promoted synthesis offers an eco-friendly alternative with short reaction times and high yields.
  • Alkylation of imidazole precursors with cyclopropyl halides under basic conditions is effective for introducing the cyclopropyl group when starting from simpler imidazole cores.
  • Analytical techniques including NMR, HRMS, and single-crystal X-ray diffraction are essential for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole with three related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups Key Properties/Applications
2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole C₁₂H₁₀N₃O₂* 244.23* 2-Cyclopropyl, 5-(3-nitrophenyl) Nitro, aromatic ring, cyclopropane Potential pharmacological applications (inference)
2-Cyclopropyl-5-phenyl-1H-imidazole C₁₂H₁₁N₂ 183.23† 2-Cyclopropyl, 5-phenyl Aromatic ring, cyclopropane Research chemical (e.g., material science)
5-(4-Fluorophenyl)-1H-imidazol-2-amine C₉H₈FN₃ 177.18 5-(4-Fluorophenyl), 2-amine Fluoro, amine Intermediate in drug synthesis
3-Acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one C₁₃H₁₆N₂O₂ 232.28 Benzoimidazolone core, acetyl, isopropyl, methyl Ketone, amide Studied for biological activity

*Inferred from substituents; †Discrepancy noted: lists C₈H₇N₃O₂ (177.16 g/mol), conflicting with the compound’s name.

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects: The 3-nitrophenyl group in the target compound significantly reduces electron density at the imidazole ring compared to the phenyl group in 2-Cyclopropyl-5-phenyl-1H-imidazole. This enhances electrophilic reactivity and may reduce solubility in nonpolar solvents .
  • Melting Points : While the target compound’s melting point is unspecified, analogs like 3-acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one exhibit a mp of 146–148°C, suggesting that nitro-substituted derivatives may have higher melting points due to increased polarity .
  • Spectral Data :
    • 1H NMR : In 2-Cyclopropyl-5-phenyl-1H-imidazole, cyclopropyl protons resonate near δ 1.54 ppm (doublet, J = 8.5 Hz), while aromatic protons appear at δ 7.00–8.08 ppm. The nitro group in the target compound would likely deshield adjacent protons, shifting signals downfield .

Biological Activity

2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family, characterized by a five-membered aromatic heterocycle containing two nitrogen atoms. The unique structural features of this compound, specifically the cyclopropyl group at the C-2 position and the nitrophenyl substituent at the C-5 position, contribute to its diverse biological activities. Imidazoles are widely recognized for their versatility in medicinal chemistry, often serving as scaffolds for drug development due to their ability to interact with various biological targets.

Research indicates that 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole may enhance its affinity for specific biological targets through its structural characteristics. The compound has been studied for its potential applications in various therapeutic areas, including:

  • Antimicrobial Activity : Imidazoles have been documented to exhibit antimicrobial properties, which may extend to this compound.
  • Anticancer Properties : The compound's interaction with biological macromolecules suggests potential anticancer activity, warranting further investigation into its efficacy against tumor cell lines.
  • Anti-inflammatory Effects : Some studies indicate that derivatives of imidazole can modulate inflammatory responses.

Research Findings

A variety of studies have explored the biological activity of imidazoles, including 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole. Notable findings include:

  • In Vitro Studies : Laboratory experiments have shown promising results regarding the compound's cytotoxic effects on cancer cell lines, suggesting a potential role as an anticancer agent.
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound with various proteins, indicating potential therapeutic targets.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features and activities:

Compound NameStructure FeaturesBiological Activity
4-Cyclopropyl-1H-imidazoleCyclopropyl at C-4Different biological activity patterns
5-NitroimidazoleNitro group at C-5Known for potent antimicrobial properties
2-MethylimidazoleMethyl group at C-2Used as a building block in drug synthesis
1H-Imidazo[4,5-b]pyridinePyridine fused with imidazoleDisplays unique pharmacological profiles

This comparison highlights how variations in substituents affect chemical behavior and biological activity within the imidazole class.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the cytotoxic effects of various imidazoles on cancer cell lines. The results indicated that compounds similar to 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole exhibited significant cytotoxicity against specific tumor cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of imidazole derivatives. It was found that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, providing a foundation for developing new antimicrobial agents based on the imidazole scaffold.

Q & A

Q. What are the key steps and challenges in synthesizing 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole?

The synthesis typically involves multi-step processes, including:

  • Imidazole ring formation : Condensation of aldehydes/ketones with amines under acid catalysis .
  • Functionalization : Introduction of the cyclopropyl and 3-nitrophenyl groups via nucleophilic substitution or cross-coupling reactions. Challenges include controlling regioselectivity and minimizing side reactions (e.g., oxidation of the nitro group) .
  • Optimization : Reaction conditions (e.g., DMF/THF solvents, NaH/K₂CO₃ bases, 60–100°C temperatures) significantly influence yield and purity .

Q. How is the molecular structure of this compound validated post-synthesis?

Structural confirmation employs:

  • Spectroscopic techniques : NMR (¹H/¹³C) to verify substituent positions and connectivity .
  • Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric accuracy (e.g., C, H, N content) .

Q. What are the standard purity assessment methods?

  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity .
  • High-performance liquid chromatography (HPLC) : Quantifies purity (>98% threshold for biological assays) .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

  • Substituent effects : The 3-nitrophenyl group enhances electron-withdrawing properties, influencing binding to enzymatic targets (e.g., kinase inhibition). The cyclopropyl group modulates steric hindrance and lipophilicity .
  • SAR studies : Analogues with fluorophenyl or thiophene substitutions show varied antimicrobial/anticancer efficacy, suggesting target specificity .
  • Computational modeling : Molecular docking predicts interactions with active sites (e.g., hydrogen bonding with kinase ATP pockets) .

Q. What mechanisms underlie its potential antimicrobial activity?

  • Enzyme inhibition : The nitro group may disrupt microbial DNA repair via nitroreductase activation, generating cytotoxic intermediates .
  • Membrane disruption : The hydrophobic cyclopropyl group could enhance penetration into lipid bilayers .
  • Resistance profiling : Comparative studies with 5-nitroimidazole derivatives (e.g., metronidazole) reveal cross-resistance risks .

Q. How can reaction contradictions (e.g., variable yields) be resolved during scale-up?

  • DoE (Design of Experiments) : Systematically test variables (e.g., solvent polarity, catalyst loading) to identify critical parameters .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .
  • Controlled oxidation : Stabilize the nitro group using inert atmospheres (N₂/Ar) to prevent byproduct formation .

Q. What strategies improve stability in biological assays?

  • Prodrug design : Mask the nitro group with bioreversible protecting groups (e.g., acetoxymethyl esters) to enhance serum stability .
  • Formulation : Encapsulation in liposomes or cyclodextrins reduces metabolic degradation .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to reconcile?

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains can alter IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Purity thresholds : Impurities (e.g., unreacted intermediates) may artifactually enhance/block activity. Validate with orthogonal purity methods (HPLC + NMR) .

Methodological Recommendations

Best practices for SAR optimization :

  • Fragment-based design : Synthesize focused libraries with systematic substitutions (e.g., halogens, alkyl/aryl groups) .
  • Free-energy calculations : Use MM-GBSA to rank binding affinities and prioritize analogues .

Q. How to address solubility limitations in vitro/in vivo?

  • Co-solvent systems : Use DMSO/PEG mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Salt formation : Convert to hydrochloride or mesylate salts for improved aqueous solubility .

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